5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride
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Overview
Description
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves the following steps:
Etherification and Dehydrative Cyclization: The most common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Cyclization of Aryl Acetylenes: Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2,3-Dihydrobenzofuran: A related compound with similar structural features.
5-Methoxybenzofuran: Another derivative with potential biological activities.
Uniqueness
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-6-2-3-9-7(4-6)8(10)5-12-9;/h2-4,8H,5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUXUVRCJLTIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745114 |
Source
|
Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-36-5 |
Source
|
Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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